molecular formula C8H9BrN2O2 B6202449 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 2703782-35-6

3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B6202449
CAS No.: 2703782-35-6
M. Wt: 245.07 g/mol
InChI Key: SJSLZQTXKYTWDK-UHFFFAOYSA-N
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Description

3-Bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a cyclopropylmethyl group, and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of the cyclopropylmethyl group: This step involves the alkylation of the pyrazole ring with a cyclopropylmethyl halide, typically using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylic acid group.

    Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

3-Bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-pyrazole-5-carboxylic acid: Lacks the cyclopropylmethyl group, which may affect its reactivity and applications.

    1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, which may influence its chemical behavior and biological activity.

    3-Chloro-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

3-Bromo-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is unique due to the combination of the bromine atom, cyclopropylmethyl group, and carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2703782-35-6

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

5-bromo-2-(cyclopropylmethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H9BrN2O2/c9-7-3-6(8(12)13)11(10-7)4-5-1-2-5/h3,5H,1-2,4H2,(H,12,13)

InChI Key

SJSLZQTXKYTWDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C(=CC(=N2)Br)C(=O)O

Purity

95

Origin of Product

United States

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